N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide
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Description
N-(5-Methyl-isoxazol-3-yl)-2-(6-phenyl-pyridazin-3-ylsulfanyl)-acetamide, also known as MIPSA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MIPSA is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Corrosion Inhibition
Research into acetamide derivatives, such as those involving isoxazolidine and isoxazoline, has demonstrated their potential as corrosion inhibitors. Specifically, derivatives synthesized via amidation reactions and tested in acidic and oil medium environments showed promising inhibition efficiencies, suggesting their application in protecting metals against corrosion in various industrial settings (Yıldırım & Cetin, 2008).
Antimicrobial and Antiprotozoal Agents
Newer quinoxaline-oxadiazole hybrids have been evaluated for their antimicrobial and antiprotozoal activities. These compounds, including acetamides, displayed significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting their potential in developing new treatments for infectious diseases (Patel et al., 2017).
Anticancer Activity
The synthesis of 5-methyl-4-phenyl thiazole derivatives, including acetamides, has shown anticancer activity against human lung adenocarcinoma cells. These compounds offer a basis for further research into novel anticancer treatments, with some derivatives demonstrating high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Antifungal Agents
Imidazole derivatives have been designed and synthesized to address drug-resistant fungal infections. These compounds, including acetamide derivatives, were evaluated against various fungal strains, showing significant activity against Candida species. This research contributes to the search for effective treatments against resistant fungal infections (Altındağ et al., 2017).
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have explored their use in synthesizing coordination complexes with potential antioxidant activities. These complexes exhibit significant free radical scavenging properties, suggesting their application in managing oxidative stress-related conditions (Chkirate et al., 2019).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-9-14(20-22-11)17-15(21)10-23-16-8-7-13(18-19-16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBJSRUCDIZSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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